molecular formula C15H14BrNO2 B495987 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide

Cat. No.: B495987
M. Wt: 320.18g/mol
InChI Key: DORKFRPVSSVBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of biphenyl, where a bromine atom is attached to the third position of one phenyl ring, and an acetamide group is linked through an oxygen atom to the fourth position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide typically involves the following steps:

    Bromination of Biphenyl: Biphenyl is brominated using bromine or a brominating agent to introduce a bromine atom at the third position.

    Formation of 3-bromobiphenyl-4-ol: The brominated biphenyl is then reacted with a hydroxylating agent to form 3-bromobiphenyl-4-ol.

    Etherification: The hydroxyl group of 3-bromobiphenyl-4-ol is reacted with N-methylacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or ketones.

    Reduction Products: Reduction can yield biphenyl amines or alcohols.

Scientific Research Applications

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromobiphenyl-4-yl)oxy]-N,N-diethylacetamide
  • 2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide

Uniqueness

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-N-methylacetamide

InChI

InChI=1S/C15H14BrNO2/c1-17-15(18)10-19-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DORKFRPVSSVBOG-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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